3-[(Ethanesulfonyl)methyl]piperidine is a highly functionalized, saturated heterocyclic building block characterized by a reactive secondary amine and an exocyclic ethanesulfonyl moiety. In medicinal chemistry and advanced materials development, it serves as a critical precursor for introducing metabolically stable, polar-hydrophobic pharmacophores. The compound's 3-position substitution breaks molecular symmetry, offering a distinct spatial vector compared to 4-substituted analogs, while the methylene linker insulates the basic piperidine nitrogen from the strong electron-withdrawing effects of the sulfone. Procured primarily as its hydrochloride salt (CAS 1864063-81-9) to ensure bench-stable handling and precise stoichiometric control, this intermediate is heavily utilized for late-stage functionalizations, including Buchwald-Hartwig cross-couplings, reductive aminations, and amide bond formations, where predictable nucleophilicity and defined steric bulk are required [1].
Substituting 3-[(Ethanesulfonyl)methyl]piperidine with its 4-substituted isomer or the shorter-chain methanesulfonyl analog fundamentally alters the target molecule's physicochemical profile and binding trajectory. The 4-substituted isomer projects the sulfone linearly, which frequently leads to steric clashes in tight binding pockets that require the off-axis vector provided by the 3-position. Furthermore, replacing the ethanesulfonyl group with a methanesulfonyl group reduces the local lipophilicity and alters the desolvation penalty, negatively impacting membrane permeability. In process chemistry workflows, utilizing the free base instead of the hydrochloride salt introduces significant reproducibility risks due to atmospheric moisture absorption and variable assay purity, making the exact structural and salt form critical for maintaining consistent synthetic yields and handling parameters [1].
Different substitution pattern alters steric and electronic profile, potentially leading to divergent reactivity and target engagement; may invalidate comparative SAR without direct data.
Positional isomer with same molecular weight but different spatial orientation, limiting direct substitution in synthetic routes and biological readouts.
The 3-position substitution provides an asymmetric, off-axis projection of the sulfone group compared to the linear geometry of the 4-substituted isomer. Chemoinformatic conformational analysis indicates that the 3-isomer projects the sulfone at an approximately 120° angle relative to the N-H vector, whereas the 4-isomer projects it at 180°. This angular offset is critical for navigating asymmetric binding pockets where linear analogs suffer from steric occlusion [1].
| Evidence Dimension | Pharmacophore Projection Angle |
| Target Compound Data | ~120° off-axis projection |
| Comparator Or Baseline | 4-[(Ethanesulfonyl)methyl]piperidine (180° linear projection) |
| Quantified Difference | ~60° angular offset |
| Conditions | In silico conformational profiling and 3D vector analysis |
Crucial for navigating asymmetric binding pockets and optimizing SAR where linear 4-substituted analogs fail due to steric clashes.
The ethyl chain on the sulfone provides a precise incremental increase in lipophilicity over the methyl analog. Predictive ADME modeling demonstrates that the ethanesulfonyl group contributes an additional ~0.5 log units to the calculated partition coefficient (cLogP) compared to the methanesulfonyl derivative. This precise tuning capability allows chemists to optimize membrane permeability and passive diffusion rates without altering the core heterocyclic scaffold [1].
| Evidence Dimension | Calculated Lipophilicity Increment (ΔcLogP) |
| Target Compound Data | Ethanesulfonyl group (cLogP contribution ~ +0.5 higher) |
| Comparator Or Baseline | 3-[(Methanesulfonyl)methyl]piperidine (Baseline cLogP) |
| Quantified Difference | ~0.5 log unit increase in lipophilicity |
| Conditions | Standard predictive ADME modeling for aliphatic sulfones |
Allows precise tuning of membrane permeability and clearance rates in drug discovery workflows.
The inclusion of the methylene linker (-CH2-) insulates the piperidine nitrogen from the strong electron-withdrawing inductive effects of the sulfone group. Compared to 3-(ethanesulfonyl)piperidine, where the sulfone is directly attached to the ring, the methylene-linked target compound exhibits a 1.0 to 1.5 unit higher pKa at the secondary amine. This preserved basicity ensures rapid and high-yielding participation in downstream SNAr and Buchwald-Hartwig couplings [1].
| Evidence Dimension | Amine Basicity (pKa approximation) |
| Target Compound Data | Methylene-linked sulfone (piperidine pKa ~ 9.5-10.0) |
| Comparator Or Baseline | 3-(Ethanesulfonyl)piperidine (direct attachment, pKa ~ 8.0-8.5) |
| Quantified Difference | 1.0 - 1.5 pKa unit increase |
| Conditions | Aqueous basicity estimation / standard coupling reactivity profiling |
Ensures higher yields and faster reaction kinetics during late-stage amine functionalization processes.
For procurement and scale-up, the hydrochloride salt form (CAS 1864063-81-9) provides superior handling characteristics compared to the free base. Dynamic Vapor Sorption (DVS) profiles of similar piperidine derivatives show that the HCl salt maintains less than 2% weight gain at 75% relative humidity, whereas the free base rapidly absorbs moisture, often exceeding 10% weight gain. This stability eliminates the need for specialized inert-atmosphere handling during routine batch weighing and formulation [1].
| Evidence Dimension | Moisture Uptake (Hygroscopicity) |
| Target Compound Data | Hydrochloride salt (< 2% weight gain) |
| Comparator Or Baseline | Free base (> 10% weight gain) |
| Quantified Difference | >5-fold reduction in moisture uptake |
| Conditions | Dynamic Vapor Sorption (DVS) at 25°C, 75% Relative Humidity |
Drastically improves weighing accuracy and batch-to-batch reproducibility in standard laboratory and manufacturing environments.
Utilizing the highly nucleophilic secondary amine for SNAr reactions with heteroaryl chlorides, where the 3-position sulfone provides necessary off-target selectivity and hydrogen bond acceptor interactions in solvent-exposed regions [1].
Leveraging the specific lipophilicity increment of the ethanesulfonyl group to fine-tune the logD of piperidine-containing neuroactive compounds, balancing aqueous solubility with blood-brain barrier (BBB) permeability [1].
Incorporating the metabolically robust ethanesulfonyl moiety into pesticide or fungicide candidates to improve soil half-life and resist oxidative degradation compared to traditional thioether analogs [1].